molecular formula C13H19N3O B8455722 1-(4-Aminobenzoyl)-3-dimethylamino-pyrrolidine

1-(4-Aminobenzoyl)-3-dimethylamino-pyrrolidine

Cat. No. B8455722
M. Wt: 233.31 g/mol
InChI Key: SZFOPBSURDUGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842715B2

Procedure details

The 3-dimethylamino-1-(4-nitrobenzoyl)pyrrolidine (2.4 g, crude), obtained in Step 1, is dissolved in methanol, treated sequentially with hydrazine (5 mL) and Raney-Nickel (suspension in water, approximately 1 g), stirred at room temperature for 4 h and filtered through celite. The filtercake is washed with methanol. The filtrates are combined and concentrated to give 1-(4-aminobenzoyl)-3-dimethylamino-pyrrolidine as a pale brown oil, identified by HPLC and MS [234.5 m/e (M+H)].
Name
3-dimethylamino-1-(4-nitrobenzoyl)pyrrolidine
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[CH:3]1[CH2:7][CH2:6][N:5]([C:8](=[O:18])[C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[CH2:4]1.NN>CO.[Ni]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([C:8]([N:5]2[CH2:6][CH2:7][CH:3]([N:2]([CH3:1])[CH3:19])[CH2:4]2)=[O:18])=[CH:10][CH:11]=1

Inputs

Step One
Name
3-dimethylamino-1-(4-nitrobenzoyl)pyrrolidine
Quantity
2.4 g
Type
reactant
Smiles
CN(C1CN(CC1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
NN
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filtercake is washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=C(C(=O)N2CC(CC2)N(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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